

Physical and chemical properties of 2-(3-cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Cyanophenoxy)acetic Acid

Cat. No.: B184148

[Get Quote](#)

A Technical Guide to 2-(3-cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of **2-(3-cyanophenoxy)acetic acid**. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and workflow diagrams to guide laboratory investigation.

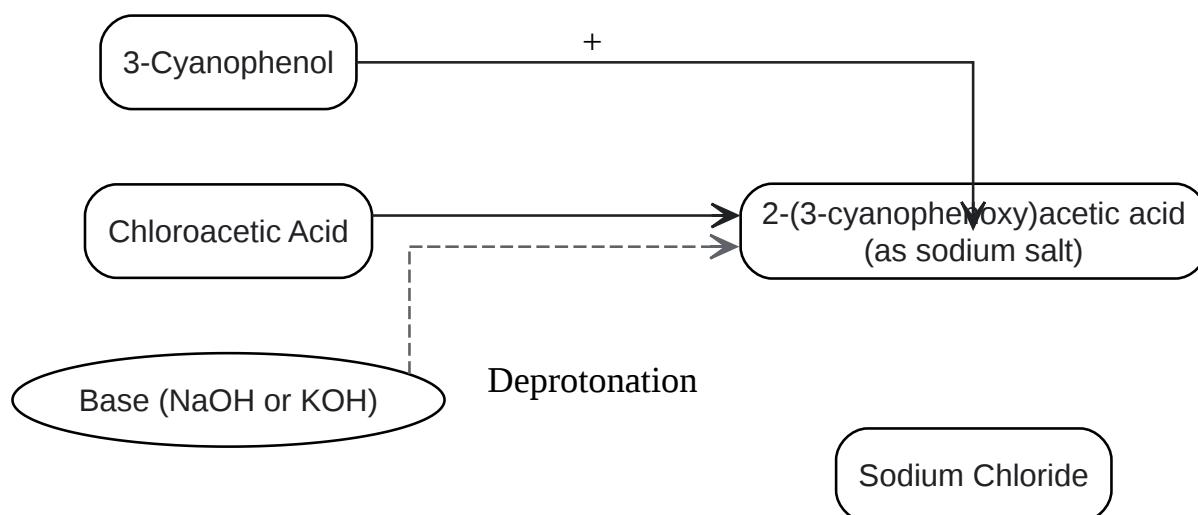
Chemical Identity and Physical Properties

2-(3-cyanophenoxy)acetic acid, also known as (m-cyanophenoxy)acetic acid, is an organic compound featuring a cyanophenyl group linked to an acetic acid moiety via an ether bond.^[1] Its structure lends itself to potential applications in pharmaceutical and agrochemical research.
[1]

General Properties

The fundamental identifiers and properties of **2-(3-cyanophenoxy)acetic acid** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-(3-cyanophenoxy)acetic acid	N/A
Synonyms	(m-Cyanophenoxy)acetic acid, Acetic acid, (3-cyanophenoxy)-	[1]
CAS Number	1879-58-9	[1] [2]
Molecular Formula	C ₉ H ₇ NO ₃	[1] [3]
Molecular Weight	177.16 g/mol	[3]
Canonical SMILES	C1=CC(=CC(=C1)OCC(=O)O) C#N	[3]
InChI Key	UXBVJOUILGIGHW- UHFFFAOYSA-N	[1] [3]


Physical and Chemical Properties

This table outlines the key physical and chemical properties. Note that some values are predicted due to limited availability of experimentally determined data.

Property	Value	Source(s)
Physical State	White to off-white solid	[1]
Boiling Point	352.2 °C at 760 mmHg (Predicted)	[3] [4]
Flash Point	166.8 °C (Predicted)	[3] [4]
Density	1.324 g/cm ³ (Predicted)	[3] [4]
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[1]
pKa	Carboxylic acids generally have a pKa between 4 and 5.	

Synthesis and Characterization

The most common and direct method for synthesizing **2-(3-cyanophenoxy)acetic acid** is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

[Click to download full resolution via product page](#)

Figure 1: Williamson Ether Synthesis of **2-(3-cyanophenoxy)acetic acid**.

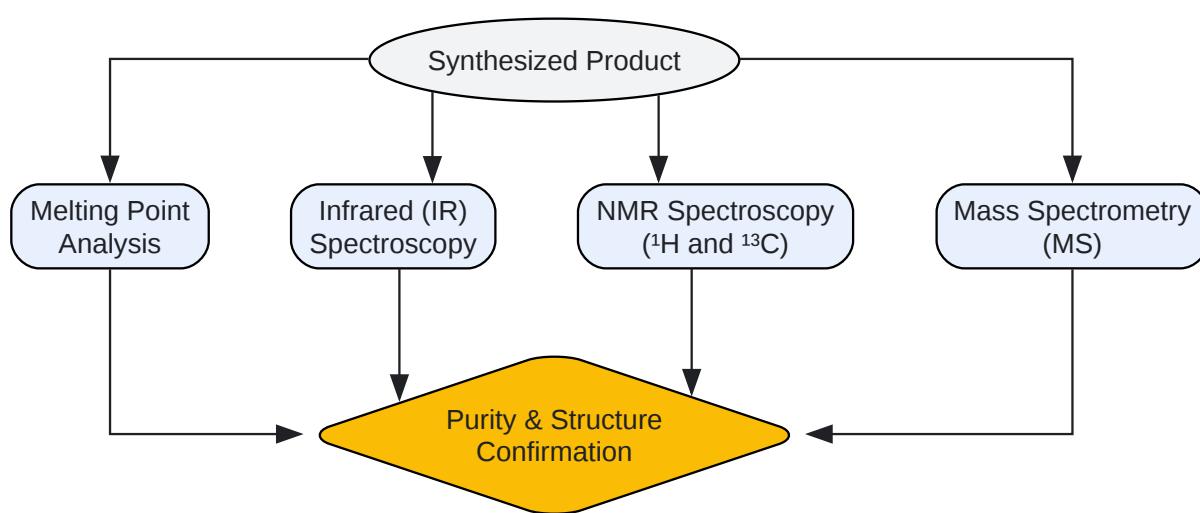
Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the Williamson ether synthesis of phenoxyacetic acids from phenols and chloroacetic acid.[5][6][7]

Materials:

- 3-Cyanophenol
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[5][7]
- Chloroacetic acid[5][6]
- Water (distilled or deionized)
- Concentrated Hydrochloric acid (HCl)[6][7]

- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beakers
- pH paper or pH meter
- Ice bath
- Büchner funnel and filter paper for vacuum filtration


Procedure:

- Preparation of Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8.0 mL of water. To this solution, add 2.0 g of 3-cyanophenol. Swirl the mixture until a homogeneous solution is achieved.[6]
- Reaction Setup: Add boiling stones to the flask, fit it with a reflux condenser, and place it in a heating mantle.
- Addition of Haloalkane: Gently heat the solution to a boil. Prepare a 50% aqueous solution (g/mL) of chloroacetic acid. Add 6.0 mL of this solution dropwise through the condenser into the boiling reaction mixture over a period of approximately 10 minutes.[6][8]
- Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 10-40 minutes.[5][6]
- Workup - Precipitation: While still hot, transfer the solution to a beaker. Allow it to cool to room temperature.[6] In a well-ventilated fume hood, carefully acidify the solution by adding concentrated HCl dropwise until the solution is acidic (test with pH paper).[5][6] Extensive precipitation of the product should occur.

- Isolation: Cool the mixture thoroughly in an ice bath to ensure complete precipitation of the solid product.[6][7]
- Purification: Collect the crude product by vacuum filtration using a Büchner funnel.[6] Wash the solid with a small amount of cold water. The crude product can be further purified by recrystallization from hot water.[5]
- Drying: Allow the purified crystals to air dry completely before weighing and proceeding with characterization.

Characterization Workflow

The identity and purity of the synthesized **2-(3-cyanophenoxy)acetic acid** should be confirmed using standard analytical techniques.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the characterization of the synthesized product.

Expected Spectroscopic Data

While experimental spectra for **2-(3-cyanophenoxy)acetic acid** are not readily available, the expected features can be predicted based on its functional groups.

Technique	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	Carboxylic Acid (-COOH)	~10-12 ppm, broad singlet
Aromatic (Ar-H)	~7.0-7.8 ppm, multiplet	
Methylene (-O-CH ₂ -)	~4.7 ppm, singlet	
¹³ C NMR	Carboxylic Acid (C=O)	~165-185 ppm
Aromatic (Ar-C)	~110-160 ppm	
Nitrile (-C≡N)	~115-120 ppm	
Methylene (-O-CH ₂ -)	~60-80 ppm	
IR Spectroscopy	Carboxylic Acid (O-H stretch)	2500-3300 cm ⁻¹ , very broad
Carboxylic Acid (C=O stretch)	~1710 cm ⁻¹	
Nitrile (C≡N stretch)	~2220-2260 cm ⁻¹ , sharp	
Ether (C-O stretch)	~1200-1300 cm ⁻¹	

Biological Activity

Derivatives of phenoxyacetic acid are known for their biological activities, most notably as herbicides that mimic plant growth hormones.[\[6\]](#)[\[9\]](#) The introduction of substituents, such as a cyano group, onto the aromatic ring can significantly alter the compound's physicochemical properties and biological effects.[\[9\]](#)

While specific signaling pathways for **2-(3-cyanophenoxy)acetic acid** have not been detailed in the literature, one source notes that **(3-Cyanophenoxy)acetic acid** is an analog of mandelic acid and has been shown to potentially inhibit thrombus formation in vitro.[\[1\]](#) The proposed, though not well-understood, mechanism may involve the inhibition of phospholipase A2.[\[1\]](#) Further research is required to elucidate the precise mechanisms and full biological profile of this compound.

Safety and Handling

2-(3-cyanophenoxy)acetic acid should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1879-58-9: 2-(3-Cyanophenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-(3-cyanophenoxy)acetic acid1879-58-9,Purity97%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(3-cyanophenoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184148#physical-and-chemical-properties-of-2-3-cyanophenoxy-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com